molecular formula C8H17NO2 B047832 L-Alanine, N-methyl-, 1,1-dimethylethyl ester (9CI) CAS No. 114525-98-3

L-Alanine, N-methyl-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B047832
CAS No.: 114525-98-3
M. Wt: 159.23 g/mol
InChI Key: XDNKVSNTIKZEMC-LURJTMIESA-N
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Description

Tert-butyl (2S)-2-(methylamino)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(methylamino)propanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-(methylamino)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction .

Industrial Production Methods

Industrial production of tert-butyl esters, including tert-butyl (2S)-2-(methylamino)propanoate, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(methylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl (2S)-2-(methylamino)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(methylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active (2S)-2-(methylamino)propanoic acid, which can then interact with biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Another tert-butyl ester with different reactivity and applications.

    Tert-butyl (2S)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

Tert-butyl (2S)-2-(methylamino)propanoate is unique due to the presence of both a tert-butyl group and a methylamino group, which confer distinct reactivity and potential biological activity compared to other tert-butyl esters .

Properties

CAS No.

114525-98-3

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

tert-butyl (2S)-2-(methylamino)propanoate

InChI

InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3/t6-/m0/s1

InChI Key

XDNKVSNTIKZEMC-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC

SMILES

CC(C(=O)OC(C)(C)C)NC

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC

Origin of Product

United States

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